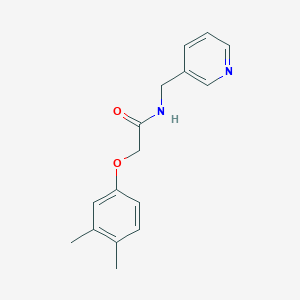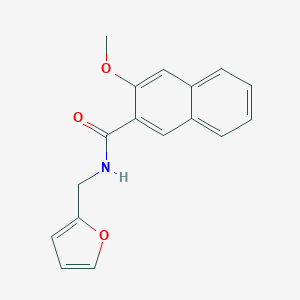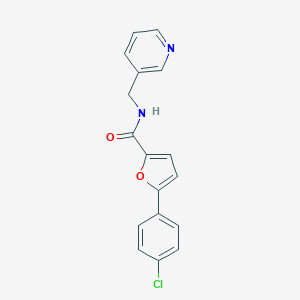![molecular formula C19H12ClN3O5 B251892 N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B251892.png)
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide is not fully understood. However, it has been suggested that its antibacterial and antifungal activities may be attributed to its ability to inhibit the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been reported to exhibit low toxicity and no significant adverse effects on the liver and kidney functions in animal studies. However, further studies are needed to investigate its potential toxicity and side effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide in lab experiments is its potential broad-spectrum antibacterial and antifungal activities. However, its limited solubility in aqueous solutions may pose challenges in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide. One direction is to investigate its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to explore its potential applications in the development of new antimicrobial agents for the treatment of infectious diseases. Additionally, further studies are needed to investigate its potential toxicity and side effects in humans, as well as its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzylamine with 2-hydroxybenzaldehyde to form 2-(4-chlorobenzylideneamino)phenol. This intermediate is then reacted with 2-nitrobenzoyl chloride to form N-(2-nitrobenzoyl)-2-(4-chlorobenzylideneamino)phenol. Finally, the reaction of N-(2-nitrobenzoyl)-2-(4-chlorobenzylideneamino)phenol with furfurylamine yields N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide has been studied for its potential applications in various research fields. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C19H12ClN3O5 |
|---|---|
Peso molecular |
397.8 g/mol |
Nombre IUPAC |
N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O5/c20-12-3-1-11(2-4-12)9-17-22-14-10-13(5-6-15(14)27-17)21-19(24)16-7-8-18(28-16)23(25)26/h1-8,10H,9H2,(H,21,24) |
Clave InChI |
NFDAYXPKMUAGNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(5-chloro-2-methoxybenzoyl)amino]-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B251812.png)
![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)
![2-(Naphthalen-2-yloxy)-N-(3-oxazolo[4,5-b]pyridin-2-yl-phenyl)-acetamide](/img/structure/B251816.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)